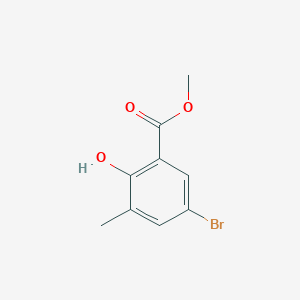

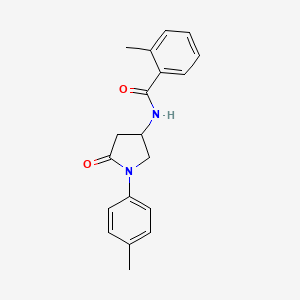

![molecular formula C15H9ClN4 B2515454 3-(3-Chlorphenyl)-[1,2,4]triazolo[4,3-c]chinazolin CAS No. 339025-79-5](/img/structure/B2515454.png)

3-(3-Chlorphenyl)-[1,2,4]triazolo[4,3-c]chinazolin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

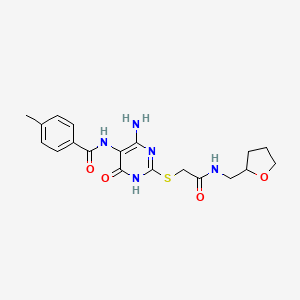

The compound 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a derivative of the [1,2,4]triazolo[4,3-c]quinazoline class, which is known for its diverse pharmacological activities. The presence of a 3-chlorophenyl group suggests potential for unique biological interactions, as seen in related compounds that have been studied for their H1-antihistaminic activity .

Synthesis Analysis

The synthesis of related 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives typically involves a multi-step process. Initially, aromatic aldehydes are condensed with hydrazinoquinazolines to form hydrazones, which are then cyclized to the desired triazoloquinazoline compounds in the presence of bromine and acetic acid . An alternative three-component synthesis method has also been described, involving N-isocyaniminotriphenylphosphorane, an aldehyde, and a 4(3H)-quinazolinone in refluxing tetrahydrofuran (THF) to yield the triazoloquinazolines in good to excellent yields .

Molecular Structure Analysis

The molecular structure of these compounds has been confirmed using various spectroscopic methods, including X-ray diffraction (XRD), which has unambiguously confirmed the type of annelation of the triazole ring to the pyrimidine one. The molecules are non-planar, and the aryl substituents form a pincer-like conformation .

Chemical Reactions Analysis

The reactivity of similar triazoloquinazoline derivatives has been explored, with studies showing that certain compounds can undergo reactions with N-nucleophiles, leading to the formation of new derivatives. The reaction mechanisms have been proposed, involving step-by-step transformations that include ANE (addition of nucleophile, electrophilic substitution) and AN (addition of nucleophile) processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of the triazoloquinazoline derivatives have been extensively studied. These compounds exhibit fluorescent properties, with quantum yields of up to 94% in toluene solutions. They also display solvatochromic properties, with changes in absorption and emission spectra upon the addition of water to acetonitrile (MeCN) solutions, indicating aggregate formation. Some derivatives have been found to exhibit aggregation-induced emission enhancement . Additionally, the ability of these compounds to detect trifluoroacetic acid (TFA) has been analyzed, with some showing acidochromic behavior .

Wissenschaftliche Forschungsanwendungen

DNA-Interkalatoren und Topoisomerase-II-Inhibitoren

Eine Reihe von 1,2,4-Triazolo[4,3-c]chinazolin-Derivaten, darunter „3-(3-Chlorphenyl)-[1,2,4]triazolo[4,3-c]chinazolin“, wurde als potenzielle DNA-Interkalatoren und Topoisomerase-II-Inhibitoren konzipiert und synthetisiert . Diese Verbindungen haben zytotoxische Wirkungen gegen verschiedene Krebszelllinien gezeigt .

Antikrebsmittel

Triazolochinazolin-Derivate haben eine Vielzahl von biologischen Anwendungen gezeigt, darunter eine Antikrebsaktivität . Sie haben sich bei der Behandlung verschiedener Krebsarten als vielversprechend erwiesen .

Entzündungshemmende Mittel

Triazolochinazolin-Derivate haben sich auch als potenzielle entzündungshemmende Mittel erwiesen . Dies deutet darauf hin, dass sie zur Behandlung von Krankheiten eingesetzt werden könnten, die durch Entzündungen gekennzeichnet sind.

Antimikrobielle Mittel

Diese Verbindungen haben eine antimikrobielle Aktivität gezeigt , was auf eine mögliche Verwendung bei der Behandlung verschiedener bakterieller und Pilzinfektionen hindeutet.

Antivirale Mittel

Triazolochinazolin-Derivate haben eine antivirale Aktivität gezeigt , was auf eine mögliche Verwendung bei der Behandlung verschiedener Virusinfektionen hindeutet.

Antihypertensive Mittel

Diese Verbindungen haben eine antihypertensive Aktivität gezeigt , was auf eine mögliche Verwendung bei der Behandlung von Bluthochdruck hindeutet.

Antiepileptika

Einige Triazolochinazolin-Derivate haben eine antikonvulsive Aktivität gezeigt , was auf eine mögliche Verwendung bei der Behandlung von Epilepsie und anderen Krampfanfällen hindeutet.

Optoelektronik

Chinazolin-Derivate, einschließlich Triazolochinazolin, haben potenzielle Anwendungen in der Optoelektronik . Dies deutet darauf hin, dass sie bei der Entwicklung von Geräten wie organischen Leuchtdioden (OLEDs) verwendet werden könnten .

Wirkmechanismus

Target of Action

The primary targets of 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell signaling pathways, particularly those involved in cell growth, survival, and angiogenesis .

Mode of Action

3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline interacts with its targets by inhibiting their activities . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cell signaling pathways they are involved in .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 kinases by 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline affects several biochemical pathways. These include pathways involved in cell growth, survival, and angiogenesis . The disruption of these pathways can lead to the inhibition of cancer cell proliferation and the induction of apoptosis .

Pharmacokinetics

Similar compounds have been shown to have good binding affinities and drug-likeness, suggesting that 3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline may also have favorable pharmacokinetic properties .

Result of Action

The inhibition of c-Met and VEGFR-2 kinases by 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline results in the disruption of cell signaling pathways, leading to the inhibition of cancer cell proliferation and the induction of apoptosis . This can result in the reduction of tumor growth and potentially the regression of the tumor .

Biochemische Analyse

Biochemical Properties

3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline plays a crucial role in biochemical reactions, primarily through its interaction with DNA and topoisomerase II (Topo II). This compound acts as a DNA intercalator, inserting itself between DNA base pairs, which leads to significant structural changes in the DNA helix . These changes include elongation, increased stiffness, and alterations in the helix twist angle . Additionally, 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline inhibits the catalytic activity of topoisomerase II, an enzyme essential for DNA replication and cell division . This inhibition results in the accumulation of DNA breaks, ultimately leading to cell death .

Cellular Effects

The effects of 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline on various cell types have been extensively studied. In cancer cells, this compound induces apoptosis, a programmed cell death mechanism, by increasing the levels of pro-apoptotic proteins such as BAX and decreasing the levels of anti-apoptotic proteins like Bcl-2 . Furthermore, 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline arrests cell growth at the S and G2/M phases of the cell cycle, thereby inhibiting cell proliferation . These effects are particularly pronounced in cancer cell lines such as HCT-116 and HepG2 .

Molecular Mechanism

At the molecular level, 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline exerts its effects through several mechanisms. The compound binds to the DNA-topoisomerase II complex, stabilizing the transient DNA breaks introduced by the enzyme during its catalytic cycle . This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA damage and subsequent cell death . Additionally, the compound’s intercalation into DNA disrupts the normal function of the DNA replication machinery, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . Prolonged exposure to the compound can lead to the development of resistance in some cell lines, necessitating the use of combination therapies to maintain its efficacy . Long-term studies have also shown that the compound can induce persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause significant adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety .

Metabolic Pathways

3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is initially oxidized by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the compound’s solubility and facilitate its excretion from the body . The metabolic pathways of 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline also influence its pharmacokinetic properties, including its half-life and bioavailability .

Transport and Distribution

Within cells and tissues, 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which influence its localization and accumulation in specific cellular compartments . These interactions are critical for the compound’s therapeutic efficacy, as they determine its concentration at the target sites .

Subcellular Localization

The subcellular localization of 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is primarily within the nucleus, where it exerts its effects on DNA and topoisomerase II . The compound’s localization is facilitated by its planar aromatic structure, which allows it to intercalate into the DNA helix . Additionally, post-translational modifications and targeting signals may influence the compound’s distribution within different nuclear compartments .

Eigenschaften

IUPAC Name |

3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN4/c16-11-5-3-4-10(8-11)14-18-19-15-12-6-1-2-7-13(12)17-9-20(14)15/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMPAMJELAXPHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

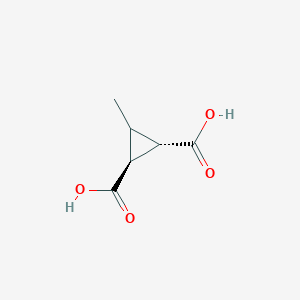

![N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2515374.png)

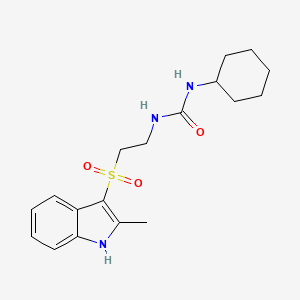

![4-[4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl]-1H-indole](/img/structure/B2515375.png)

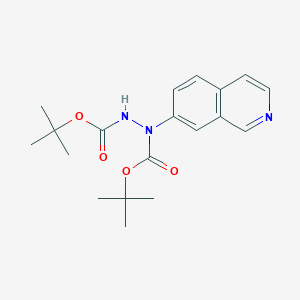

![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2515384.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2515386.png)

![methyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2515393.png)